molecular formula C12H8ClKO B107629 Potassim 2-chloro-4-phenylphenate CAS No. 18128-16-0

Potassim 2-chloro-4-phenylphenate

Cat. No. B107629
CAS RN: 18128-16-0
M. Wt: 242.74 g/mol
InChI Key: MUFFBVTZSRJQNG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Potassium 2-chloro-4-phenylphenate (KCPP) is a chemical compound that is commonly used in scientific research. It is a white crystalline powder that is soluble in water and has a molecular weight of 274.75 g/mol. KCPP is widely used in the field of biochemistry and pharmacology due to its various properties and mechanisms of action.

Mechanism Of Action

Potassim 2-chloro-4-phenylphenate acts as an inhibitor of protein synthesis by binding to the ribosomes, which are responsible for the production of proteins. It also inhibits the activity of certain enzymes, such as acetylcholinesterase and xanthine oxidase. Potassim 2-chloro-4-phenylphenate has been shown to have antifungal and antibacterial properties as well.

Biochemical And Physiological Effects

Potassim 2-chloro-4-phenylphenate has been shown to have various biochemical and physiological effects on the body. It has been shown to reduce the levels of certain enzymes, such as acetylcholinesterase and xanthine oxidase. It has also been shown to inhibit the growth of certain fungi and bacteria.

Advantages And Limitations For Lab Experiments

Potassim 2-chloro-4-phenylphenate has several advantages when used in lab experiments. It is readily available and relatively inexpensive. It is also stable and has a long shelf life. However, Potassim 2-chloro-4-phenylphenate has limitations as well. It can be toxic in high concentrations and can have adverse effects on the environment.

Future Directions

There are several future directions for the use of Potassim 2-chloro-4-phenylphenate in scientific research. One area of research is the development of new drugs that target the ribosomes. Potassim 2-chloro-4-phenylphenate could also be used in the development of new fungicides and antibacterial agents. Additionally, research could be conducted to determine the environmental impact of Potassim 2-chloro-4-phenylphenate and its potential for use in sustainable agriculture.
In conclusion, potassium 2-chloro-4-phenylphenate is a versatile compound that has many applications in scientific research. Its mechanism of action and biochemical effects make it a valuable tool for studying various cellular processes. While it has limitations, Potassim 2-chloro-4-phenylphenate has the potential for future use in the development of new drugs and agricultural practices.

Synthesis Methods

Potassim 2-chloro-4-phenylphenate can be synthesized through various methods, including the reaction of 2-chlorobenzoic acid with phenylmagnesium bromide, followed by the addition of potassium hydroxide. Another method involves the reaction of 2-chlorobenzoyl chloride with phenylmagnesium bromide, followed by the addition of potassium hydroxide.

Scientific Research Applications

Potassim 2-chloro-4-phenylphenate is used in various scientific research applications, including the study of enzyme inhibition, protein synthesis, and cell signaling pathways. It is also used as a preservative in the food industry and as a fungicide in agriculture.

properties

CAS RN

18128-16-0

Product Name

Potassim 2-chloro-4-phenylphenate

Molecular Formula

C12H8ClKO

Molecular Weight

242.74 g/mol

IUPAC Name

potassium;2-chloro-4-phenylphenolate

InChI

InChI=1S/C12H9ClO.K/c13-11-8-10(6-7-12(11)14)9-4-2-1-3-5-9;/h1-8,14H;/q;+1/p-1

InChI Key

MUFFBVTZSRJQNG-UHFFFAOYSA-M

Isomeric SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)[O-])Cl.[K+]

SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)[O-])Cl.[K+]

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)[O-])Cl.[K+]

Origin of Product

United States

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